molecular formula C13H9F3N2O B4698175 N-(2,4-difluorophenyl)-N'-(4-fluorophenyl)urea

N-(2,4-difluorophenyl)-N'-(4-fluorophenyl)urea

Cat. No. B4698175
M. Wt: 266.22 g/mol
InChI Key: MYPHVKOUBADSOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-difluorophenyl)-N'-(4-fluorophenyl)urea, commonly known as DFPFU, is a chemical compound that has been widely studied for its potential as a therapeutic agent. This compound belongs to the class of urea-based compounds, which have been found to exhibit a variety of biological activities, including anti-inflammatory, antitumor, and antiviral properties.

Mechanism of Action

The mechanism of action of DFPFU is not fully understood, but it is believed to involve the inhibition of several key enzymes and proteins involved in cell growth and replication. For example, DFPFU has been shown to inhibit the activity of the protein kinase CK2, which is involved in the regulation of cell growth and survival. Additionally, DFPFU has been found to inhibit the activity of the viral polymerase, which is essential for the replication of several viruses.
Biochemical and Physiological Effects
DFPFU has been found to exhibit a variety of biochemical and physiological effects, including the inhibition of cell growth and replication, the induction of apoptosis, and the modulation of immune system function. Additionally, DFPFU has been found to exhibit anti-inflammatory effects, which may be useful for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

DFPFU has several advantages for lab experiments, including its high potency and specificity for its target proteins and enzymes. Additionally, DFPFU is relatively easy to synthesize and purify, making it a useful tool for studying the biological effects of urea-based compounds. However, DFPFU also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of DFPFU, including the development of more potent and selective analogs, the investigation of its potential as a therapeutic agent for cancer and viral infections, and the elucidation of its mechanism of action. Additionally, further studies are needed to determine the potential toxicity and safety of DFPFU for use in humans.

Scientific Research Applications

DFPFU has been found to exhibit a variety of biological activities, including antitumor, anti-inflammatory, and antiviral properties. In particular, DFPFU has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and colon cancer cells. Additionally, DFPFU has been found to inhibit the replication of several viruses, including influenza and hepatitis C viruses.

properties

IUPAC Name

1-(2,4-difluorophenyl)-3-(4-fluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3N2O/c14-8-1-4-10(5-2-8)17-13(19)18-12-6-3-9(15)7-11(12)16/h1-7H,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYPHVKOUBADSOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)NC2=C(C=C(C=C2)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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